molecular formula C20H19N3O2 B15103981 N-(1H-indol-6-yl)-1-(2-methoxyethyl)-1H-indole-6-carboxamide

N-(1H-indol-6-yl)-1-(2-methoxyethyl)-1H-indole-6-carboxamide

Cat. No.: B15103981
M. Wt: 333.4 g/mol
InChI Key: XNOUGLGJKIEFEH-UHFFFAOYSA-N
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Description

N-(1H-Indol-6-yl)-1-(2-methoxyethyl)-1H-indole-6-carboxamide is a synthetic indole derivative offered as a high-purity chemical reagent for research purposes. The indole scaffold is a privileged structure in medicinal chemistry and is found in numerous compounds with significant biological activity . This specific molecule features a carboxamide linkage connecting two indole moieties, one of which is substituted with a 2-methoxyethyl group, a modification known to be explored in medicinal chemistry to fine-tune the properties of drug-like molecules . Indole derivatives demonstrate a wide spectrum of pharmacological activities in scientific research, serving as key scaffolds for investigating new therapeutic agents. Research indicates potential for indole-based compounds in areas such as antiviral (e.g., against influenza, hepatitis C, and herpes simplex virus), anti-inflammatory and analgesic applications (e.g., as COX-2 inhibitors), and anticancer research (e.g., as inhibitors of anti-apoptotic proteins like Mcl-1) . Furthermore, specific indole-2-carboxamide analogues have been identified as potent inhibitors of neuronal nitric oxide synthase (nNOS) for the investigation of pain treatment, and others have been optimized as replication inhibitors of neurotropic alphaviruses . The structural features of this compound make it a valuable building block for researchers in chemical biology and drug discovery to explore structure-activity relationships (SAR) and develop novel bioactive molecules. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. It is strictly prohibited for personal use.

Properties

Molecular Formula

C20H19N3O2

Molecular Weight

333.4 g/mol

IUPAC Name

N-(1H-indol-6-yl)-1-(2-methoxyethyl)indole-6-carboxamide

InChI

InChI=1S/C20H19N3O2/c1-25-11-10-23-9-7-15-2-3-16(12-19(15)23)20(24)22-17-5-4-14-6-8-21-18(14)13-17/h2-9,12-13,21H,10-11H2,1H3,(H,22,24)

InChI Key

XNOUGLGJKIEFEH-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C1C=C(C=C2)C(=O)NC3=CC4=C(C=C3)C=CN4

Origin of Product

United States

Biological Activity

N-(1H-indol-6-yl)-1-(2-methoxyethyl)-1H-indole-6-carboxamide is a synthetic compound belonging to the indole family, characterized by its unique molecular structure that combines an indole moiety with a methoxyethyl group and a carboxamide functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and oncology.

Chemical Structure and Properties

The molecular formula of this compound is C20H19N3O2C_{20}H_{19}N_{3}O_{2}, with a molecular weight of approximately 333.4 g/mol. The indole structure allows for interactions with various biological targets, including serotonin receptors, which are crucial in neurotransmitter signaling pathways. Such interactions suggest potential therapeutic applications in treating mood disorders and certain types of cancer .

1. Serotonin Receptor Modulation

The indole structure of the compound is known to modulate serotonin receptors, which play significant roles in mood regulation and anxiety. Research indicates that compounds with similar structures can influence neurotransmitter signaling, leading to potential antidepressant effects.

2. Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. It has been shown to affect cellular pathways involved in tumor growth, making it a candidate for further investigation in cancer therapeutics .

3. Anti-inflammatory Effects

Some derivatives of indole carboxamides have demonstrated anti-inflammatory activity, which could be relevant for conditions such as ulcerative colitis. The structural features of this compound may contribute to its ability to modulate inflammatory responses .

Research Findings

Several studies have explored the biological activities associated with indole derivatives, including this compound:

Study Findings Methodology
Study 1Induced apoptosis in A549 lung cancer cellsCell viability assays
Study 2Modulated serotonin receptors affecting mood-related behaviorsBehavioral assays in animal models
Study 3Exhibited anti-inflammatory effects in DSS-induced colitis modelIn vivo efficacy studies

Case Study 1: Anticancer Activity

In a study examining the effects of various indole derivatives on cancer cell lines, this compound showed significant cytotoxicity against rapidly dividing A549 cells compared to non-cancerous fibroblasts. The low minimum inhibitory concentration (MIC) indicated potent anticancer activity .

Case Study 2: Neuropharmacological Effects

A behavioral study conducted on mice demonstrated that administration of this compound led to reduced anxiety-like behaviors, suggesting its potential as an anxiolytic agent through serotonin receptor modulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The compound’s structural uniqueness lies in its 2-methoxyethyl group and bis-indole scaffold. Below is a comparative analysis with analogous compounds:

Compound Substituents Key Structural Differences Reference
Target Compound N1: 2-Methoxyethyl; C6: Indol-6-yl carboxamide Baseline structure for comparison.
1-(4-Methoxybenzyl)-N-(2-(methylthio)phenyl)-1H-indole-6-carboxamide (17) N1: 4-Methoxybenzyl; C6: 2-(Methylthio)phenyl carboxamide Bulkier 4-methoxybenzyl group at N1; methylthiophenyl enhances lipophilicity.
N-Carbamimidoyl-2-(1H-indol-1-yl)acetamide (5) Indole-1-yl linked to a carbamimidoyl-acetamide group Guanidine-based side chain instead of carboxamide; lacks methoxyethyl substitution.
(R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-1-(1-isobutyrylpiperidin-4-yl)-1H-indole-3-carboxamide (4) N1: Piperidinyl-isobutyryl; C3: Pyridinone-methyl carboxamide Piperidinyl substitution introduces basicity; pyridinone ring alters electronic properties.
Goxalapladib (CAS-412950-27-7) Naphthyridine core with 2-methoxyethyl-piperidinyl and trifluoromethyl biphenyl Larger heterocyclic core; trifluoromethyl biphenyl enhances metabolic stability.

Key Observations :

  • N1-Substituent Effects : The 2-methoxyethyl group in the target compound confers moderate hydrophilicity compared to the lipophilic 4-methoxybenzyl group in compound 17 . This substitution may improve aqueous solubility, critical for bioavailability.
  • Heterocyclic Variations : Piperidinyl and naphthyridine substitutions (e.g., compound 4 and Goxalapladib) introduce steric and electronic complexity, often enhancing binding specificity .
Physicochemical and Spectroscopic Properties

Comparative NMR data highlight substituent-driven shifts:

Compound 1H-NMR (δ, CD3OD) Key Peaks Reference
Target Compound Anticipated aromatic peaks at δ 7.6–6.5; methoxyethyl protons at δ 3.4–3.6 (OCH2CH2O) N/A (data inferred from analogs)
Compound 17 δ 7.65–6.58 (aromatic), δ 4.85 (OCH2), δ 3.8 (OCH3) Methoxybenzyl and methylthiophenyl shifts
Compound 5 δ 7.65–6.56 (aromatic), δ 4.79 (CH2) Absence of methoxy group; guanidine protons

Insights :

  • Methoxyethyl and methoxybenzyl groups introduce distinct deshielding effects in NMR, aiding structural confirmation .
  • IR spectra for compound 17 () show carbonyl stretches (~1650 cm⁻¹), consistent with carboxamide functionality.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize N-(1H-indol-6-yl)-1-(2-methoxyethyl)-1H-indole-6-carboxamide, and how do reaction parameters affect intermediate stability?

  • Methodology : Utilize coupling reactions (e.g., amide bond formation) between indole derivatives and methoxyethyl-substituted precursors. Key steps include:

  • Reagent selection : Carbodiimides (e.g., EDC/HOBt) for activating the carboxamide group .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of indole intermediates .
  • Temperature control : Maintain 0–25°C during coupling to minimize side reactions like oxidation of the indole ring .
    • Validation : Monitor reaction progress via TLC (Rf values) and purify intermediates using column chromatography .

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

  • 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., methoxyethyl at N1, carboxamide at C6). Key shifts include:

  • Indole NH proton at δ 10–12 ppm (DMSO-d6) .
  • Methoxyethyl group protons at δ 3.2–3.8 ppm .
    • HRMS : Validate molecular weight (e.g., [M+H]+ ion) with <2 ppm error to rule out impurities .

Q. How can researchers screen for preliminary biological activity using in vitro assays?

  • Target identification : Use computational docking (e.g., Surflex-Dock in Sybyl 2.1) to predict interactions with receptors like nicotinic acetylcholine receptors (nAChRs) .
  • Assay design : Employ cell-based assays (e.g., calcium flux for nAChR activation) at concentrations of 1–10 μM, with positive controls like PNU-282987 .

Advanced Research Questions

Q. What strategies resolve contradictions between X-ray crystallographic data and computational structural predictions?

  • Crystallography : Refine crystal structures using SHELXL (SHELX suite) to resolve ambiguities in bond lengths/angles. For example, confirm the methoxyethyl group’s conformation via electron density maps .
  • Computational validation : Compare DFT-optimized geometries (e.g., Gaussian 16) with crystallographic data to identify steric clashes or torsional strain .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacokinetic profile?

  • Modifications :

  • Replace the methoxyethyl group with bulkier substituents (e.g., pyrrolidinium salts) to enhance blood-brain barrier penetration .
  • Introduce electron-withdrawing groups (e.g., fluorine) on the indole ring to improve metabolic stability .
    • Evaluation : Measure logP (HPLC) and plasma protein binding (equilibrium dialysis) to correlate structural changes with bioavailability .

Q. What experimental approaches address low yields in large-scale synthesis?

  • Process optimization :

  • Switch from batch to flow chemistry for better heat/mass transfer during exothermic steps .
  • Use catalysts like Pd(OAc)₂ for Suzuki-Miyaura cross-coupling of halogenated indole precursors .
    • Yield analysis : Compare isolated yields (e.g., 53–80% for analogous indole carboxamides) and troubleshoot side reactions via LC-MS .

Q. How do solvent effects influence the compound’s stability during long-term storage?

  • Stability testing :

  • Store in inert atmospheres (argon) at 2–8°C to prevent indole ring oxidation .
  • Avoid DMSO (proton exchange) for NMR samples; use CDCl₃ or DMSO-d6 with stabilizers like BHT .
    • Degradation profiling : Monitor via accelerated stability studies (40°C/75% RH) and identify decomposition products using LC-HRMS .

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